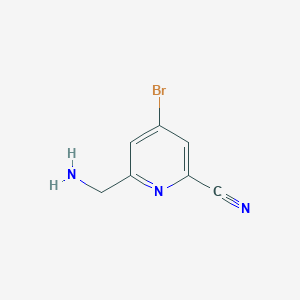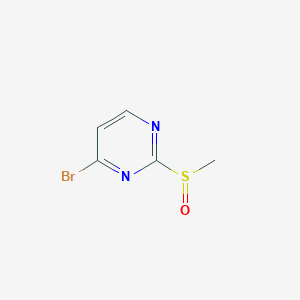![molecular formula C10H8ClNO2 B13671353 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13671353.png)
6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and two methyl groups at the 2nd and 8th positions The oxazine ring is fused with a benzene ring, forming a benzo[d][1,3]oxazin-4-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method includes refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid . The reaction conditions often involve heating the reactants to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation in cancer cell lines. It has been studied for its activity against breast cancer cells, demonstrating varying degrees of cell proliferation inhibition.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials, such as heat-resistant and electronic materials.
Biological Research: The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it valuable for studying biochemical pathways and mechanisms of action.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit cell proliferation by targeting enzymes involved in cell division . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinones: These compounds share a similar heterocyclic structure and have been studied for their anticancer and antibacterial properties.
Benzoxazinones: These compounds are closely related to 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one and have been investigated for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
6-chloro-2,8-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5-3-7(11)4-8-9(5)12-6(2)14-10(8)13/h3-4H,1-2H3 |
InChI-Schlüssel |
OQVNXHRPWOMBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(OC2=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
![7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13671297.png)









